molecular formula C17H19NO4 B2652910 Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396888-84-8

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2652910
CAS No.: 1396888-84-8
M. Wt: 301.342
InChI Key: VTBUCLURAUEPTL-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a spirocyclic structure. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-viral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves the construction of the benzofuran ring followed by the formation of the spirocyclic structure. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient construction of polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are utilized to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The spirocyclic structure may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Properties

IUPAC Name

1-benzofuran-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-16(2)20-10-17(11-21-16)8-18(9-17)15(19)14-7-12-5-3-4-6-13(12)22-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBUCLURAUEPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=CC=CC=C4O3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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